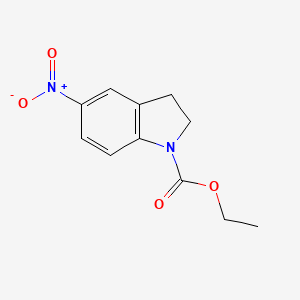

Ethyl 5-nitroindoline-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-nitroindoline-1-carboxylate is a chemical compound that belongs to the class of nitroindole derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The nitro group attached to the indoline moiety can significantly alter the electronic properties of the molecule, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of nitroindole derivatives can be achieved through different methods. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid followed by esterification and dehydrogenation yields methyl 6-nitroindole-2-carboxylate with a total yield of 67% . Another approach involves the nitration of methyl 1-acetylindoline-2-carboxylate followed by dehydrogenation to obtain methyl 5-nitroindole-2-carboxylate in a 40% total yield . These methods highlight the reactivity of the indoline scaffold and the influence of substituents on the nitration position and overall yield.

Molecular Structure Analysis

The molecular structure of ethyl 5-nitroindoline-1-carboxylate and related compounds is characterized by the presence of a nitro group and a carboxylate ester. The electronic effects of these groups are crucial for the reactivity and stability of the molecule. The structure of synthesized intermediates and target compounds in related research is typically confirmed using spectroscopic methods such as ^1H NMR and mass spectrometry (MS) .

Chemical Reactions Analysis

Nitroindole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For example, the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines leads to the formation of N1-substituted-4-nitropyrazole-5-carboxylates with excellent regioselectivity and good yields . Additionally, the reductive cyclization of ethyl 2-nitro-5-oxo-3,5-diarylpentanoates under microwave irradiation produces ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, demonstrating the versatility of nitro compounds in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-nitroindoline-1-carboxylate are influenced by its functional groups. The nitro group is electron-withdrawing, which can affect the acidity of the molecule and its reactivity in nucleophilic substitution reactions. The ester group, on the other hand, can participate in hydrolysis reactions under both acidic and basic conditions. The solubility of these compounds in various solvents can also be an important consideration, especially in the context of regioselective synthesis, where solvent effects can influence the outcome of the reaction .

Applications De Recherche Scientifique

Photolabile Precursors in Neurobiology

Ethyl 5-nitroindoline-1-carboxylate derivatives, specifically 1-acyl-7-nitroindolines, have been studied for their use as photolabile precursors of carboxylic acids, particularly neuroactive amino acids. Their efficiency in photolysis has been improved by electron-donating substituents, which are useful in neurobiological experiments for rapid release of these amino acids upon photolysis (Papageorgiou & Corrie, 2000).

Synthesis of Biologically Active Compounds

Ethyl nitroindole-2-carboxylates, closely related to Ethyl 5-nitroindoline-1-carboxylate, have been synthesized for their potential biological activities. This includes the creation of 1,3,4-oxadiazolyl nitroindoles, which have been explored for anti-inflammatory properties (Narayana et al., 2005).

Photochemical Studies

Research into the photochemical properties of 1-acyl-7-nitroindolines, a class similar to Ethyl 5-nitroindoline-1-carboxylate, has provided insights into the mechanisms of carboxylic acid photorelease. These findings are significant in the study of photoactivated protecting groups (Morrison et al., 2002).

EPR Oximetry in Biological Systems

Isoindoline nitroxides, similar in structure to Ethyl 5-nitroindoline-1-carboxylate, have been evaluated for Electron Paramagnetic Resonance (EPR) oximetry in biological systems. These compounds exhibit properties like low cytotoxicity and moderate rates of biological reduction, making them suitable for studying molecular motion and oxygen concentration in living systems (Khan et al., 2011).

Development of Quinolonecarboxylic Acids

Studies have shown the synthesis of novel quinolonecarboxylic acids, starting from compounds structurally similar to Ethyl 5-nitroindoline-1-carboxylate. These acids are significant due to their presence in numerous biologically active natural products (Ziegler, Bitha, & Lin, 1988).

Orientations Futures

Indole derivatives, including Ethyl 5-nitroindoline-1-carboxylate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of new indole derivatives for screening different pharmacological activities is a hot research topic .

Propriétés

IUPAC Name |

ethyl 5-nitro-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-2-17-11(14)12-6-5-8-7-9(13(15)16)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKQIUQNZZTHTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-nitroindoline-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)